molecular formula C20H41ClN2O3 B13456769 6-Amino-2-tetradecanamidohexanoic acid hydrochloride

6-Amino-2-tetradecanamidohexanoic acid hydrochloride

Katalognummer: B13456769
Molekulargewicht: 393.0 g/mol
InChI-Schlüssel: FPMLCXHKCYXWCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-2-tetradecanamidohexanoic acid hydrochloride is a synthetic compound with a complex structure It is characterized by the presence of an amino group, a long aliphatic chain, and an amidohexanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-tetradecanamidohexanoic acid hydrochloride typically involves multiple steps. One common approach starts with the preparation of the amidohexanoic acid derivative, followed by the introduction of the tetradecanamido group. The final step involves the addition of the amino group and the formation of the hydrochloride salt. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. The goal is to achieve consistent product quality while minimizing waste and production costs.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-2-tetradecanamidohexanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The amido group can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

6-Amino-2-tetradecanamidohexanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving cell signaling and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Amino-2-tetradecanamidohexanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The long aliphatic chain can interact with lipid membranes, influencing membrane fluidity and permeability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Aminohexanoic acid: A simpler analogue with a shorter aliphatic chain.

    6-Amino-2-thiaspiro[3,3]heptane hydrochloride: A structurally related compound with a spirocyclic moiety.

    Aminocaproic acid: Another amino acid derivative with antifibrinolytic properties.

Uniqueness

6-Amino-2-tetradecanamidohexanoic acid hydrochloride is unique due to its long aliphatic chain and the presence of both amino and amido groups. This combination of features allows it to interact with a wide range of biological targets, making it a versatile compound for research and industrial applications.

Eigenschaften

Molekularformel

C20H41ClN2O3

Molekulargewicht

393.0 g/mol

IUPAC-Name

6-amino-2-(tetradecanoylamino)hexanoic acid;hydrochloride

InChI

InChI=1S/C20H40N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-19(23)22-18(20(24)25)15-13-14-17-21;/h18H,2-17,21H2,1H3,(H,22,23)(H,24,25);1H

InChI-Schlüssel

FPMLCXHKCYXWCO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.